molecular formula C7H6ClN B1601907 5-Chloro-2-ethenylpyridine CAS No. 223445-06-5

5-Chloro-2-ethenylpyridine

Cat. No. B1601907
M. Wt: 139.58 g/mol
InChI Key: ZTUBASSWZGSMFJ-UHFFFAOYSA-N
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Description

5-Chloro-2-ethenylpyridine is a chemical compound with the molecular formula C7H6ClN . It is also known by other synonyms such as G-5086 and 5-chloro-2-vinylpyridine .


Physical And Chemical Properties Analysis

5-Chloro-2-ethenylpyridine is a liquid at room temperature . It has a molecular weight of 139.58200 and a LogP value of 2.37800, which is a measure of its lipophilicity .

Scientific Research Applications

Luminescent Agents for Imaging

  • Mitochondrial Imaging : A study demonstrates the use of a thiol-reactive luminescent agent, which accumulates in mitochondria, indicating potential for 5-Chloro-2-ethenylpyridine derivatives in cellular imaging and diagnostics (Amoroso et al., 2008).

Synthesis and Characterization of Complexes

  • Rhenium(I) Tricarbonyl Complexes : Research involving the synthesis and photophysical study of rhenium(I) tricarbonyl complexes could be relevant for understanding the properties of 5-Chloro-2-ethenylpyridine when used in complex formation (Kirgan et al., 2007).

Chemical Synthesis and Applications

  • Imidazo[1,2-a]pyridines Synthesis : The synthesis of imidazopyridines, recognized for their broad applications, may offer insights into methodologies applicable to 5-Chloro-2-ethenylpyridine for drug development and material science (Bagdi et al., 2015).

Molecular Probes and Sensors

  • Fluorescent Chemosensors : The development of a 2,6-diphenylpyridine-based "turn-on" fluorescent chemosensor for Ag+ ions showcases the potential of pyridine derivatives in sensing applications, suggesting avenues for exploring 5-Chloro-2-ethenylpyridine in similar contexts (Zhang et al., 2017).

Drug Design and Anticancer Research

  • Anticancer Agents Synthesis : A study on the synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating a pyrazole moiety as anticancer agents highlights the role of pyridine derivatives in medicinal chemistry, hinting at the potential pharmacological interest in 5-Chloro-2-ethenylpyridine (Gomha et al., 2014).

Safety And Hazards

The safety data sheet for 5-Chloro-2-ethenylpyridine indicates that it is classified as Acute toxicity, oral (Category 4), H302, and Skin corrosion/irritation (Category 2), H315 . This suggests that it can be harmful if swallowed and can cause skin irritation.

properties

IUPAC Name

5-chloro-2-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c1-2-7-4-3-6(8)5-9-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUBASSWZGSMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573965
Record name 5-Chloro-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethenylpyridine

CAS RN

223445-06-5
Record name 5-Chloro-2-ethenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223445-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,5-dichloropyridine (10.0 g), potassium vinyltrifluoroborate (10.86 g), dichloromethane complex (2.5 g) of dichloro-1,1′-bis(diphenylphosphino)-ferrocene palladium (II), triethylamine (14.13 mL) and ethanol (150 mL) was stirred overnight under reflux. After cooling the system to room temperature, ethyl acetate was added, followed by washing with saturated aqueous sodium hydrogencarbonate solution and saturated brine and drying over anhydrous sodium sulfate. Concentrating the solvent under reduced pressure, the resulting residue was distilled under reduced pressure (63° C., 8 mmHg) to provide the title compound (6.50 g, 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.86 g
Type
reactant
Reaction Step One
Quantity
14.13 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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